2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

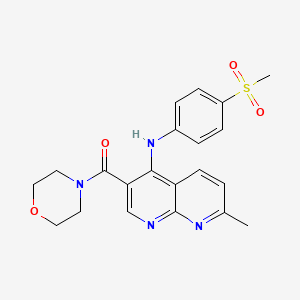

“2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride” is a compound that belongs to the class of triazoles . Triazoles are nitrogen-containing heterocyclic compounds that have superior pharmacological applications . They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .

Synthesis Analysis

The synthesis of triazole-containing compounds has attracted much attention due to their wide range of potential pharmaceutical activities . A regioselective synthesis and characterization of a similar compound, 2-(phenylsulfonyl)-2H-1,2,3-triazole, has been described through a classical sulfonamidation reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride in the presence of triethylamine under mild reaction conditions .Molecular Structure Analysis

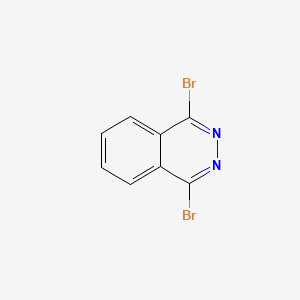

Triazoles have two types of five-membered structures: 1,2,3-triazole and 1,2,4-triazole . The specific structure of “2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride” would need to be determined through further spectroscopic characterization .Chemical Reactions Analysis

Triazoles are known for their ability to undergo a variety of chemical reactions . For instance, sulfur–triazole exchange (SuTEx) chemistry involves the use of sulfonyl-triazoles as a new class of electrophiles . SuTEx achieves covalent reaction with protein sites through irreversible modification of a residue with an adduct group (AG) upon departure of a leaving group (LG) .Aplicaciones Científicas De Investigación

Therapeutic Applications

Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . Therefore, “2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride” could potentially be used in the development of new therapeutic agents.

Organocatalysis

Triazoles are also important in organocatalysis . This suggests that “2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride” could be used as a catalyst in organic reactions.

Agrochemicals

Triazoles have applications in agrochemicals . This implies that “2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride” could be used in the development of new pesticides or fertilizers.

Materials Science

Triazoles have applications in materials science . This suggests that “2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride” could be used in the development of new materials with unique properties.

Protein Bioconjugation

Sulfonyl fluorides have been applied for protein bioconjugation to probe ligand sites amenable for chemical proteomics and drug discovery . This suggests that “2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride” could be used in protein bioconjugation studies.

Development of Chemical Probes

Sulfonyl-triazoles can serve as an efficient platform for developing chemical probes with tunable bioactivity to study novel nucleophilic sites on established and poorly annotated protein targets . This suggests that “2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride” could be used in the development of new chemical probes.

Mecanismo De Acción

Target of Action

It is known that triazole derivatives, which include 2-phenyl-1,2,4-triazole-3-sulfonyl fluoride, can interact with a variety of enzymes and receptors . This interaction is facilitated by the ability of triazoles to accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures .

Mode of Action

The mode of action of 2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride involves covalent reaction with protein sites through irreversible modification of a residue with an adduct group (AG) upon departure of a leaving group (LG) . This process is part of sulfur–triazole exchange (SuTEx) chemistry . The selection of a triazole heterocycle as the LG introduces additional capabilities for tuning the sulfur electrophile .

Biochemical Pathways

Triazole derivatives are known to have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These activities suggest that 2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride may affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with triazole derivatives , it can be inferred that 2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride may have diverse molecular and cellular effects.

Propiedades

IUPAC Name |

2-phenyl-1,2,4-triazole-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O2S/c9-15(13,14)8-10-6-11-12(8)7-4-2-1-3-5-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYLUBJEZRLIGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NC=N2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-1,2,4-triazole-3-sulfonyl fluoride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2684205.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-nitrofuran-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2684207.png)

![3-(3,4-Dimethoxyphenyl)-6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2684213.png)

![4-(5-Chloropyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2684216.png)